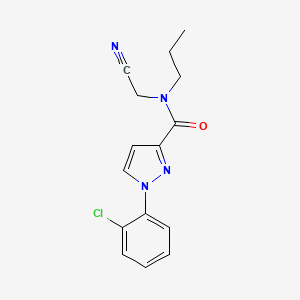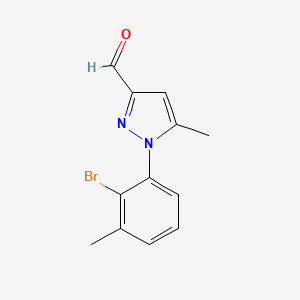
2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of a specific type of protein kinase, which makes it useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves the inhibition of specific protein kinases. It binds to the ATP-binding site of these protein kinases and prevents them from phosphorylating their substrates. This leads to a disruption of cellular signaling pathways that are regulated by these protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are dependent on the specific protein kinase that is being inhibited. In general, inhibition of these protein kinases can lead to a disruption of cellular signaling pathways that are involved in cell growth, differentiation, and survival. This can have both positive and negative effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine in lab experiments include its potency and selectivity as an inhibitor of specific protein kinases. This makes it a useful tool compound for studying the function of these protein kinases. However, there are also limitations to its use. Its potency and selectivity can also make it difficult to use in certain experiments, as it may inhibit other protein kinases that are not the focus of the study.
Direcciones Futuras
There are several future directions for research on 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine. One area of research is the development of new compounds that are even more potent and selective inhibitors of specific protein kinases. Another area of research is the exploration of the therapeutic potential of these protein kinases as targets for cancer therapy. Additionally, researchers may explore the role of these protein kinases in other diseases and cellular processes.
Métodos De Síntesis
The synthesis method for 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves several steps. First, 2-methyl-6-hydroxypyridine is reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to form 2-methyl-6-(4-(trifluoromethoxy)phenylsulfonyl)pyridine. This compound is then reacted with piperidine in the presence of a base to form 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine.
Aplicaciones Científicas De Investigación
2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has a variety of scientific research applications. It is commonly used as a tool compound to study the function of specific protein kinases. It has been shown to be a potent and selective inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These protein kinases are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these protein kinases, researchers can study their function and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methyl-6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-13-3-2-4-17(22-13)26-14-9-11-23(12-10-14)28(24,25)16-7-5-15(6-8-16)27-18(19,20)21/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSTXKTLQIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

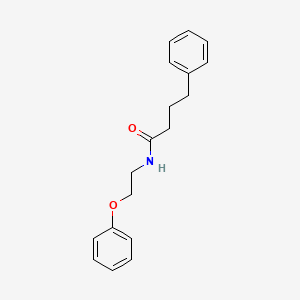
![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
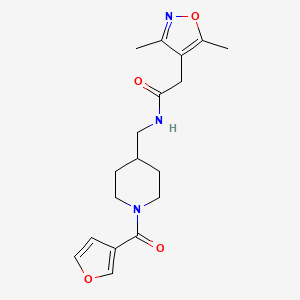
![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
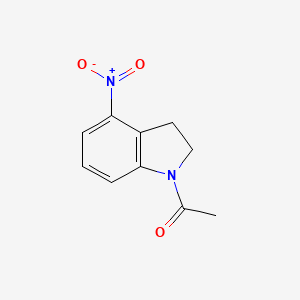

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)
